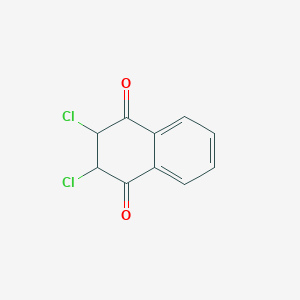
2,3-Dichloro-2,3-dihydronaphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloro-2,3-dihydronaphthalene-1,4-dione is a chemical compound with the molecular formula C10H4Cl2O2. It is also known by its IUPAC name, 2,3-dichloro-1,4-dihydronaphthalene-1,4-dione . This compound is a yellow crystalline powder with a melting point of 194-197°C . It is used in various industrial and research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-2,3-dihydronaphthalene-1,4-dione typically involves the chlorination of 1,4-naphthoquinone. The reaction is carried out in the presence of chlorine gas and a suitable solvent, such as carbon tetrachloride, under controlled temperature conditions . The reaction proceeds as follows:
C10H6O2+2Cl2→C10H4Cl2O2+2HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is then purified through recrystallization from ethanol .
化学反応の分析
Types of Reactions
2,3-Dichloro-2,3-dihydronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert it to less oxidized forms.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can replace the chlorine atoms under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinone derivatives, while reduction can produce dihydronaphthalene derivatives .
科学的研究の応用
2,3-Dichloro-2,3-dihydronaphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a tool for studying redox reactions and enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
作用機序
The mechanism of action of 2,3-dichloro-2,3-dihydronaphthalene-1,4-dione involves redox cycling. It can undergo redox reactions with mitochondrial membranes, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, which is the basis for its antimicrobial and anticancer properties . The compound targets sulfhydryl groups in proteins, disrupting their function and leading to cell death .
類似化合物との比較
Similar Compounds
2,3-Dichloro-1,4-naphthoquinone: Similar in structure but lacks the dihydro component.
2,3-Dibromo-1,4-naphthoquinone: Bromine atoms instead of chlorine.
2,5-Dichloro-1,4-benzoquinone: Similar quinone structure but with different substitution pattern.
Uniqueness
2,3-Dichloro-2,3-dihydronaphthalene-1,4-dione is unique due to its specific substitution pattern and the presence of both chlorine atoms and a dihydro component. This gives it distinct chemical reactivity and biological activity compared to its analogs .
特性
CAS番号 |
1013-00-9 |
|---|---|
分子式 |
C10H6Cl2O2 |
分子量 |
229.06 g/mol |
IUPAC名 |
2,3-dichloro-2,3-dihydronaphthalene-1,4-dione |
InChI |
InChI=1S/C10H6Cl2O2/c11-7-8(12)10(14)6-4-2-1-3-5(6)9(7)13/h1-4,7-8H |
InChIキー |
BWLBTSHIHKJPIQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(C(C2=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-hydroxy-1-(hydroxyamino)-1-oxobutan-2-yl]-4-[2-[4-(morpholin-4-ylmethyl)phenyl]ethynyl]benzamide](/img/structure/B13395254.png)
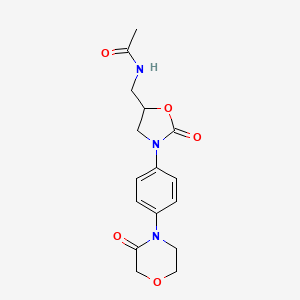
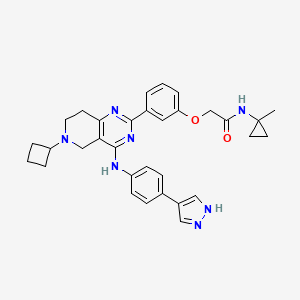
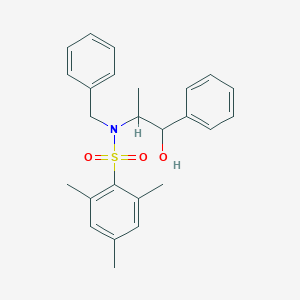
![2-hydroxy-3-methyl-N-[1-[(3-methyl-4-oxo-2,5-dihydro-1H-3-benzazepin-5-yl)amino]-1-oxopropan-2-yl]butanamide](/img/structure/B13395270.png)
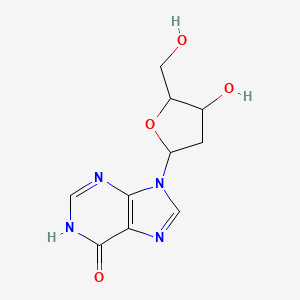
![[7-(2-methylbut-2-enoyloxy)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 2,3-dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoate](/img/structure/B13395280.png)
![benzyl (2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoate](/img/structure/B13395297.png)
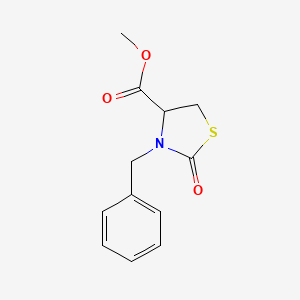
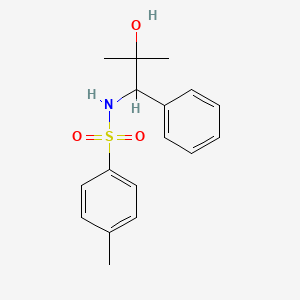
![[3-(3,4-Dimethoxyphenyl)-1-[3-[2-[2-[[2-[3-[3-(3,4-dimethoxyphenyl)-1-[1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetyl]amino]ethylamino]-2-oxoethoxy]phenyl]propyl] 1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B13395312.png)



